![molecular formula C22H27N3O4 B5670005 (3R*,5R*)-5-(morpholin-4-ylcarbonyl)-N-[(5-phenyl-2-furyl)methyl]piperidine-3-carboxamide](/img/structure/B5670005.png)
(3R*,5R*)-5-(morpholin-4-ylcarbonyl)-N-[(5-phenyl-2-furyl)methyl]piperidine-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of complex molecules like "(3R*,5R*)-5-(morpholin-4-ylcarbonyl)-N-[(5-phenyl-2-furyl)methyl]piperidine-3-carboxamide" often involves multi-step processes, including the condensation of specific precursors, cyclization, and functional group transformations. For example, compounds with morpholine moieties can be synthesized through reactions involving enaminones and dihydropyrimidinone derivatives in the presence of glacial acetic acid for good yield (Bhat et al., 2018).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray crystallography, providing insights into the conformation, bond lengths, and angles. Structural analysis may reveal the orientation of substituents which affects molecular stability and reactivity (Olczak et al., 2008).
Chemical Reactions and Properties
Compounds containing piperidine and morpholine rings engage in various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions. Their reactivity is influenced by the electronic nature of the substituents and the steric hindrance around reactive centers (Boyd et al., 1976).
Physical Properties Analysis
The physical properties of these compounds, such as melting point, boiling point, and solubility, depend on molecular structure and polarity. Compounds with morpholine and piperidine units tend to have moderate to high boiling points due to the presence of nitrogen, which facilitates hydrogen bonding (Feskov et al., 2019).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, are crucial for understanding the behavior of these molecules in various environments. The presence of basic nitrogen atoms in piperidine and morpholine rings makes these compounds act as bases in acid-base reactions. Moreover, their reactivity towards electrophiles and nucleophiles is a key aspect of their chemical behavior (Selvakumar & Elango, 2017).
properties
IUPAC Name |
(3R,5R)-5-(morpholine-4-carbonyl)-N-[(5-phenylfuran-2-yl)methyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c26-21(24-15-19-6-7-20(29-19)16-4-2-1-3-5-16)17-12-18(14-23-13-17)22(27)25-8-10-28-11-9-25/h1-7,17-18,23H,8-15H2,(H,24,26)/t17-,18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFLXCQDRZMOBR-QZTJIDSGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2CC(CNC2)C(=O)NCC3=CC=C(O3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)[C@@H]2C[C@H](CNC2)C(=O)NCC3=CC=C(O3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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